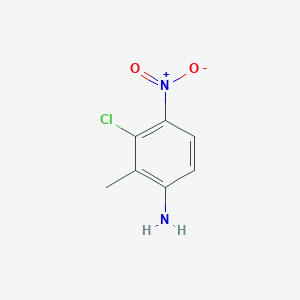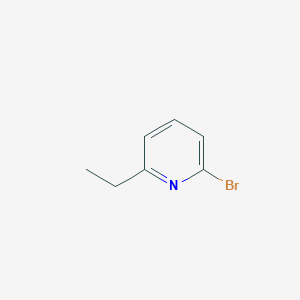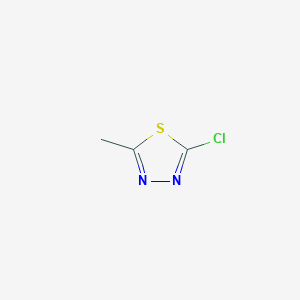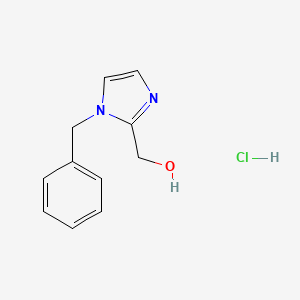
1-Methoxy-2-naphthaldehyde
Overview
Description
1-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2. It is also known by other names such as 1-Methoxynaphthalene-2-carbaldehyde and 2-Naphthalenecarboxaldehyde, 1-methoxy- . This compound is characterized by a naphthalene ring substituted with a methoxy group and an aldehyde group, making it a versatile intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
1-Methoxy-2-naphthaldehyde plays a significant role in biochemical reactions, particularly as a substrate for aldehyde dehydrogenase enzymes. These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. In the case of this compound, it interacts with human salivary aldehyde dehydrogenase (hsALDH), which converts it into 1-methoxy-2-naphthoic acid . The interaction between this compound and hsALDH is crucial for detoxifying aromatic aldehydes and protecting cells from oxidative stress.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of aldehyde dehydrogenase enzymes, which are involved in the detoxification of reactive aldehydes. This compound can impact gene expression by altering the levels of aldehyde intermediates, which in turn affect transcription factors and other regulatory proteins . Additionally, this compound influences cellular metabolism by participating in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of aldehyde dehydrogenase enzymes. This binding facilitates the oxidation of the aldehyde group to a carboxylic acid, a reaction that is essential for the detoxification of aromatic aldehydes . The interaction between this compound and aldehyde dehydrogenase enzymes also leads to the activation or inhibition of these enzymes, depending on the specific isoform and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . These temporal effects are important for understanding the compound’s stability and efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the activity of aldehyde dehydrogenase enzymes, leading to improved detoxification of reactive aldehydes . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and oxidative stress . These dosage-dependent effects are critical for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include the oxidation of aromatic aldehydes. The primary enzyme responsible for its metabolism is aldehyde dehydrogenase, which converts this compound into 1-methoxy-2-naphthoic acid . This metabolic pathway is essential for the detoxification of aromatic aldehydes and the maintenance of cellular redox balance.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific cellular compartments, such as the cytosol and mitochondria, where aldehyde dehydrogenase enzymes are localized . This distribution is important for the compound’s biochemical activity and its effects on cellular processes.
Subcellular Localization
This compound is primarily localized in the cytosol and mitochondria, where it interacts with aldehyde dehydrogenase enzymes . The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific organelles. This localization is crucial for its role in detoxifying aromatic aldehydes and regulating cellular metabolism.
Preparation Methods
1-Methoxy-2-naphthaldehyde can be synthesized through various methods. One common synthetic route involves the methoxylation of 2-naphthaldehyde. This reaction typically uses methanol and a strong acid catalyst to introduce the methoxy group at the desired position . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-methoxy-2-naphthoic acid, 1-methoxy-2-naphthyl alcohol, and various substituted derivatives .
Scientific Research Applications
1-Methoxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a fluorescent labeling agent for biological molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-naphthaldehyde involves its interaction with molecular targets such as proteins. For example, it has been shown to inhibit interactions between certain proteins, thereby affecting biological pathways . The presence of functional groups like the aldehyde and methoxy groups allows it to form various interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
1-Methoxy-2-naphthaldehyde can be compared with similar compounds such as:
2-Methoxy-1-naphthaldehyde: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
2-Naphthaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methoxynaphthalene: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
The uniqueness of this compound lies in its combination of the methoxy and aldehyde groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMICVLTBHRPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519460 | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50493-10-2 | |
| Record name | 1-Methoxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50493-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methoxy-2-naphthaldehyde in the synthesis of 3-phenylbenzo[h]coumarin?
A: this compound serves as a crucial starting material in the synthesis of 3-phenylbenzo[h]coumarin []. While the specific reaction steps are not detailed in the abstract, it can be inferred that this compound undergoes a series of reactions, ultimately leading to the formation of the desired coumarin derivative. This highlights the utility of this compound as a building block in organic synthesis, particularly for creating complex polycyclic structures like benzo[h]coumarin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)









